MFCD03011556

Description

MFCD03011556 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. These compounds frequently exhibit unique electronic and steric properties, making them valuable in transition metal catalysis and pharmaceutical synthesis.

Properties

Molecular Formula |

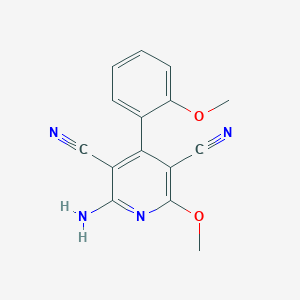

C15H12N4O2 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-amino-6-methoxy-4-(2-methoxyphenyl)pyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C15H12N4O2/c1-20-12-6-4-3-5-9(12)13-10(7-16)14(18)19-15(21-2)11(13)8-17/h3-6H,1-2H3,(H2,18,19) |

InChI Key |

QMXQBKKLJHVSSN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=C(C(=NC(=C2C#N)OC)N)C#N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=NC(=C2C#N)OC)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03011556 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the synthesis in a laboratory setting.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, use of industrial-grade equipment, and adherence to safety and environmental regulations. The goal is to achieve high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: MFCD03011556 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD03011556 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or as a tool for probing biological pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD03011556 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or other biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of this compound with two structurally related compounds from the evidence:

Key Observations :

- Molecular Weight : Higher molecular weight in CAS 1046861-20-4 (235.27 g/mol) compared to CAS 1761-61-1 (201.02 g/mol) may reduce solubility but enhance stability in organic solvents .

- Log Po/w : Lower hydrophobicity in this compound (Log P ~2.15) versus CAS 1761-61-1 (Log P ~2.63) suggests better aqueous compatibility, critical for biomedical applications .

- BBB Permeability : The presence of boron in this compound and CAS 1046861-20-4 may facilitate blood-brain barrier penetration, unlike CAS 1761-61-1 .

Key Observations :

- Catalyst Efficiency : A-FGO in CAS 1761-61-1 achieves near-quantitative yields (98%), outperforming Pd-based systems, likely due to recyclability and green chemistry advantages .

- Temperature Sensitivity : Lower temperatures (75°C) for this compound and CAS 1046861-20-4 suggest thermal instability compared to CAS 1761-61-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.